Product packaging for Cyclexanone(Cat. No.:CAS No. 15301-52-7)

Cyclexanone

Cat. No.: B092766
CAS No.: 15301-52-7
M. Wt: 263.37 g/mol
InChI Key: KUOYUNPLUMKQIF-UHFFFAOYSA-N
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Description

Cyclohexanone, also known historically as Cyclexanone, is a six-membered cyclic ketone (C 6 H 10 O) that presents as a colorless to pale yellow oily liquid with a peppermint-like odor . This versatile compound is an indispensable reagent in industrial and research chemistry, primarily serving as a precursor in the synthesis of nylon polymers. The great majority of its production is consumed in the generation of adipic acid and caprolactam, the key intermediates for Nylon 6,6 and Nylon 6, respectively . Beyond polymer synthesis, Cyclohexanone acts as a high-boiling-point solvent for various applications, including resins, lacquers, and insecticides . Its utility in organic synthesis is extensive; it is used in aldol condensations, the preparation of cyclohexanone oxime, and can undergo reactions such as alpha-halogenation and trimethylsilyl enol ether formation . As a solvent, it is miscible with most common organic solvents and slightly soluble in water . Researchers should note that Cyclohexanone is a flammable liquid and poses health hazards, including serious eye damage and skin irritation . Proper handling in a well-ventilated area with appropriate personal protective equipment (PPE) is essential. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B092766 Cyclexanone CAS No. 15301-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopenten-1-yl)-2-(2-morpholin-4-ylethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-15-6-3-7-16(15,14-4-1-2-5-14)8-9-17-10-12-19-13-11-17/h4H,1-3,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOYUNPLUMKQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2(CCCC2=O)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934664
Record name 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one
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Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-52-7
Record name 2-(1-Cyclopenten-1-yl)-2-[2-(4-morpholinyl)ethyl]cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclexanone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one
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Record name CYCLEXANONE
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Synthetic Methodologies for Cyclohexanone and Its Derivatives

Established Industrial Production Pathways of Cyclohexanone (B45756)

The commercial production of cyclohexanone is dominated by three main processes: the oxidation of cyclohexane (B81311), the hydrogenation of phenol (B47542), and the dehydrogenation of cyclohexanol (B46403). These methods have been refined over decades to optimize yield and efficiency.

The oxidation of cyclohexane is a major industrial route for cyclohexanone production. researchgate.net This process typically involves the liquid-phase air oxidation of cyclohexane, which produces a mixture of cyclohexanol and cyclohexanone, often referred to as "KA oil" (ketone-alcohol oil). livescience.iointratec.us The reaction is generally carried out using a catalyst, such as cobalt salts (e.g., cobalt naphthenate, cobalt octoate), or through a non-catalytic process. google.com

The initial step of the catalyzed reaction involves the formation of cyclohexyl hydroperoxide from cyclohexane and air. google.com This intermediate is then decomposed, often with the aid of the catalyst, to yield cyclohexanone and cyclohexanol. google.com One of the challenges of this process is the low conversion rate of cyclohexane, which is typically kept low (around 3-5%) to maintain high selectivity and avoid the formation of byproducts. livescience.io Despite the low conversion, the yield of cyclohexanone can be less than 80%. livescience.io The process also generates a significant amount of refractory waste alkali liquor, posing environmental challenges. livescience.io

To improve efficiency, multi-step decomposition processes have been developed. For instance, a three-step process combining homogeneous catalytic decomposition with tert-butyl chromate (B82759) and heterogeneous catalytic decomposition with an alkaline aqueous sodium hydroxide (B78521) solution can achieve a total molar yield of 85%. guidechem.com

Table 1: Overview of Cyclohexane Oxidation Process

Parameter Description
Feedstock Cyclohexane, Air
Primary Products Cyclohexanone, Cyclohexanol (KA oil)
Catalysts Cobalt salts (e.g., cobalt naphthenate), Boric acid, Metaboric acid google.com
Typical Conversion 3-5% livescience.io
Selectivity Total selectivity of cyclohexanol and cyclohexanone can reach 92% google.com

| Challenges | Low single-pass conversion, byproduct formation, environmental concerns from waste streams livescience.io |

The hydrogenation of phenol offers a cleaner and more direct route to cyclohexanone. livescience.io This method can be performed in either a one-step or a two-step process. osti.gov The two-step process first involves the hydrogenation of phenol to cyclohexanol, which is then dehydrogenated to produce cyclohexanone. osti.gov The one-step process, which directly converts phenol to cyclohexanone, is more advantageous as it bypasses the endothermic dehydrogenation step. osti.gov

The direct hydrogenation of phenol is typically carried out in the vapor or liquid phase over a supported palladium catalyst. osti.govresearchgate.net Bifunctional catalysts, such as Pd/C-heteropoly acid, have shown high efficiency, achieving 100% phenol conversion and 93.6% selectivity to cyclohexanone under mild conditions (80 °C and 1.0 MPa hydrogen pressure). osti.gov The selectivity of the reaction is highly dependent on the properties of the catalyst. osti.gov This route is considered a greener process for cyclohexanone production. acs.org

While the phenol hydrogenation process boasts high yields (90-95%) and product purity with a shorter process flow, it can be energy-intensive due to the need to vaporize the phenol and methanol. livescience.io The availability and cost of phenol can also be a limiting factor for its industrial application. livescience.io

Table 2: Performance of Catalysts in Phenol Hydrogenation

Catalyst Temperature (°C) Pressure (MPa) Phenol Conversion (%) Cyclohexanone Selectivity (%)
Pd/C-heteropoly acid 80 1.0 100 93.6 osti.gov
Alkali-metal-promoted Pd/TiO2 80 0.06 99 99 acs.org

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial step in both the two-step phenol hydrogenation process and as a standalone industrial method. hep.com.cngoogle.com This endothermic reaction is governed by thermodynamic equilibrium and is typically performed in the gas phase. hep.com.cngoogle.com

Copper-based catalysts are widely studied and commercially used for this process due to their excellent catalytic performance at low temperatures. hep.com.cnresearchgate.net Other catalysts for this reaction include those based on copper and/or zinc, such as CuCrO₄·2CuO·2H₂O, CuMgO, CuZnO, and CuCrO. google.com The reaction is carried out in a fixed-bed reactor. acs.org An improved CuO-ZnO catalyst promoted with an alkali-metal compound has been shown to be stable in the presence of water and allows for high conversion efficiency with low byproduct formation. google.com

Advanced and Novel Synthetic Strategies

In addition to the established industrial methods, researchers are exploring innovative synthetic strategies for producing cyclohexanone and its derivatives, often focusing on milder reaction conditions and greater molecular complexity.

Photocatalysis has emerged as a powerful tool for organic synthesis. A tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of substituted cycloalkanones through a formal [5+1] cycloaddition. nih.govchemrxiv.orgnih.govresearchgate.net This method utilizes two distinct photoredox cycles and involves a novel α-oxidation of benzylic ketones. nih.govnih.gov This approach offers a mild way to construct two contiguous C-C bonds, avoiding the need for strong bases or expensive metal catalysts. nih.govchemrxiv.orgnih.govresearchgate.net The utility of this methodology is highlighted by its ability to produce a variety of substituted cyclohexanone products that can be used to access scaffolds relevant to the pharmaceutical and materials industries. nih.gov

Tandem catalysis, where multiple catalytic transformations occur in a single pot, provides an efficient route to complex molecules from simple precursors. One such strategy involves a transition metal-catalyzed tandem sequence for the synthesis of aromatic ketones. pkusz.edu.cn This process can involve a osti.govosti.gov-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters. pkusz.edu.cnresearchgate.net Both silver(I) and gold(I) have been shown to be effective catalysts for this transformation. pkusz.edu.cn

Green Chemistry Approaches in Cyclohexanone Production

In response to the growing need for environmentally responsible chemical manufacturing, significant research has been directed toward developing greener synthetic routes for cyclohexanone. These approaches prioritize the use of non-toxic reagents and solvents, enhance energy efficiency, and minimize waste generation.

One-Pot Synthesis Methodologies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, embodies key principles of green chemistry by reducing solvent usage, purification steps, and waste. scirp.org Researchers have developed multi-step one-pot processes for creating cyclohexanone derivatives, such as cyclohexanecarbonitrile (B123593) from cyclohexanone, using environmentally benign oxidants like sodium hypochlorite (B82951) or hydrogen peroxide. scirp.org These methods can be designed to proceed in a single solvent, like methanol, which can be recycled along with other auxiliaries such as cyclohexane and copper catalysts. scirp.org

For instance, a one-pot reaction to produce cyclohexanone oxime from nitrobenzene (B124822) has been demonstrated with a 97% yield. rsc.org This process utilizes a bifunctional palladium and gold nanoparticle catalyst on carbon and is conducted under hydrogen at 60°C. rsc.org Another approach involves the biocatalytic one-pot synthesis of 6-aminohexanoic acid from cyclohexane, employing engineered microorganisms. proquest.comnih.gov This method highlights the potential of biotechnology to create sustainable synthetic pathways with high substrate conversion and product yield under mild conditions. proquest.comnih.gov

Utilization of Non-Precious Catalysts

The replacement of precious metal catalysts (e.g., palladium, rhodium, ruthenium) with abundant and less toxic alternatives is a central goal of green chemistry. mdpi.com Non-precious metals like copper, iron, and nickel have shown significant promise in catalytic processes for cyclohexanone production.

Copper-based catalysts, for example, are effective for the dehydrogenation of cyclohexanol to cyclohexanone. google.comias.ac.in Highly active and selective copper catalysts can be prepared by dispersing fine copper particles on a high-surface-area silica (B1680970) carrier. google.com The performance of these catalysts is influenced by factors such as copper loading and particle size. google.comias.ac.in Similarly, iron-based catalysts, such as ferrous sulfate, have been used for the catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol using hydrogen peroxide as the oxidant. researchgate.net Studies have shown that reaction parameters like temperature, solvent, and catalyst amount can be optimized to achieve high conversion and selectivity. researchgate.net Nickel, another earth-abundant metal, has been used in bimetallic catalysts with rhodium for the reductive amination of cyclohexanone, demonstrating enhanced catalytic activity without compromising selectivity. mdpi.com

Catalytic Performance of Non-Precious Metal Catalysts in Cyclohexanone Synthesis
CatalystReaction TypeSubstrateOxidant/ReagentConversion (%)Selectivity (%)Reference
Copper on SilicaDehydrogenationCyclohexanol--High google.com
Cu/SBA-15DehydrogenationCyclohexanol-~95~99 ias.ac.in
Ferrous SulfateOxidationCyclohexaneH₂O₂35.3594.06 (to cyclohexanone and cyclohexanol) researchgate.net
2 wt.% NiRh/SiO₂Reductive AminationCyclohexanoneNH₃, H₂99.896.6 (to cyclohexylamine) mdpi.com

Asymmetric Synthesis of Chiral Cyclohexanone Skeletons

The synthesis of chiral cyclohexanone derivatives is of paramount importance due to their role as key building blocks in the creation of pharmaceuticals and natural products. Asymmetric catalysis offers efficient routes to these enantiomerically enriched compounds.

Enantioselective Isomerization Reactions of Cyclohexenones

Asymmetric isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated chiral isomers is a powerful strategy for generating chiral cyclohexenone skeletons. nih.gov This transformation can be achieved with high enantioselectivity using organocatalysts. For example, newly designed chiral diamine catalysts derived from cinchona alkaloids have been successfully employed for this purpose. nih.gov These catalysts operate through a cooperative iminium-base catalysis mechanism. nih.gov The desymmetrization of prochiral 1,3-cyclohexanediones through organocatalyzed isomerization can also produce chiral lactones with multiple stereocenters in high enantiomeric and diastereomeric ratios. semanticscholar.org

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis has emerged as a versatile tool for the asymmetric synthesis of chiral cyclohexanones. acs.orgresearchgate.net One notable approach involves the palladium-catalyzed asymmetric [4+2] cycloaddition of a carbonylogous 1,4-dipole, generated in situ, with electron-deficient alkenes. acs.orgresearchgate.net This method provides efficient access to chiral cyclohexanones. The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity in these transformations. acs.org

Another powerful palladium-catalyzed method is the asymmetric allylic alkylation. nih.gov This has been applied to the oxidative desymmetrization of meso-dibenzoates to yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. nih.govrsc.org These products serve as versatile precursors for a wide range of substituted chiral cycloalkenones. nih.gov

Palladium-Catalyzed Asymmetric Synthesis of Chiral Cyclohexanone Derivatives
Reaction TypeSubstrateCatalyst/LigandYield (%)Enantiomeric Excess (ee %)Reference
[4+2] CycloadditionCarbonylogous 1,4-dipole precursorPalladium / C2-unsymmetric phosphoramidite-- acs.orgresearchgate.net
Oxidative Desymmetrizationmeso-dibenzoatesPalladium / Chiral ligandGoodExcellent nih.govrsc.org
Asymmetric Alkylationβ-ketoestersPd₂(pmdba)₃ / (S)-t-Bu-PHOX (L1)9484 nih.gov

Organocatalytic Construction of Chiral Cyclohexenone Skeletons

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a "third pillar" of enantioselective catalysis alongside biocatalysis and metal catalysis. rsc.org It offers a powerful and often more sustainable alternative for the construction of chiral molecules.

A classic example is the (S)-proline-catalyzed intramolecular aldol (B89426) cyclization-dehydration cascade of triketones, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. rsc.orgwikipedia.org This reaction provides access to chiral cyclohex-2-enone skeletons. rsc.org Proline and its derivatives have been extensively used to catalyze a variety of asymmetric reactions, including Michael additions, to construct chiral cyclohexanone frameworks. mdpi.comlibretexts.org The mechanism often involves the formation of an enamine intermediate from the ketone and the proline catalyst, which then reacts enantioselectively. wikipedia.orglibretexts.org The bifunctional nature of proline, possessing both an acidic and a basic site, is key to its catalytic activity and stereocontrol. libretexts.org

Organocatalytic Synthesis of Chiral Cyclohexenone Skeletons
Reaction TypeCatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Intramolecular Aldol Cyclization(S)-ProlineTriketonesGood>90 (in some cases) rsc.org
Michael AdditionL-proline based Chiral Ionic LiquidsCyclohexanone and trans-nitrostyrene-up to 97 mdpi.com
Aldol Cyclization-DehydrationProlineAcyclic 4-substituted 2,6-heptandionesModerateModerate rsc.org

Enantioselective Desymmetrization Strategies for Prochiral Cyclohexadienones

The desymmetrization of prochiral cyclohexadienones represents a powerful strategy for the asymmetric synthesis of complex molecular architectures. This approach transforms achiral, symmetrically substituted cyclohexadienones into chiral, enantioenriched products, efficiently constructing multiple stereocenters in a single step. A variety of catalytic systems, including organocatalysis, biocatalysis, and transition metal catalysis, have been developed to achieve this transformation with high levels of stereocontrol. These methods are crucial for accessing key intermediates for the synthesis of natural products and biologically active molecules. nih.govscispace.com

Organocatalytic Strategies

Organocatalysis has emerged as a prominent tool for the enantioselective desymmetrization of cyclohexadienones. These methods often utilize small organic molecules, such as amines and phosphines, to catalyze a range of transformations with high enantioselectivity.

One notable strategy involves the intramolecular Michael addition. For instance, a cyclohexanediamine-derived primary amine organocatalyst has been successfully employed in the desymmetrization of prochiral cyclohexanone derivatives that have an α,β-unsaturated ester moiety. This reaction yields bicyclic products with three stereogenic centers as single diastereoisomers, achieving high enantioselectivity (83–99% ee) and good yields (60–90%). nih.gov The reaction proceeds via enamine catalysis, where the catalyst and substrate form a chair-shaped transition state that dictates the endo selectivity. nih.gov

Another powerful organocatalytic method is the intramolecular Rauhut–Currier (RC) reaction. The desymmetrization of cyclohexadienones tethered to an allenoate can be catalyzed by β-isocupreidine (β-ICD), a Cinchona alkaloid derivative. scispace.comresearchgate.net This process smoothly affords bicyclic lactones in high yields (up to 96%) and excellent enantiomeric excesses (up to 96% ee) with a catalyst loading as low as 1 mol%. scispace.com

Phase-transfer catalysis using Cinchona alkaloid-derived ammonium (B1175870) salts has also been applied to the intramolecular Michael addition of cyclohexadienones tethered to malonates. This methodology produces bicyclic lactones with enantiomeric ratios as high as 91:9. core.ac.uk Furthermore, asymmetric sulfa-Michael additions have been reported, where spirocyclic oxindole (B195798) substrates react with aryl sulfides in the presence of a bifunctional thiourea (B124793) catalyst to give products in high yields and enantioselectivity. nih.gov

The intermolecular Diels-Alder reaction represents another avenue for the organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones, catalyzed by chiral phosphoric acid. rsc.org

Table 1: Organocatalytic Desymmetrization of Prochiral Cyclohexadienones

Reaction Type Catalyst Substrate Type Product Yield (%) Enantioselectivity (ee/er)
Intramolecular Michael Addition Cyclohexanediamine-derived primary amine Cyclohexanone with α,β-unsaturated ester 2-Azabicyclo[3.3.1]nonane derivative 60-90 83-99% ee
Intramolecular Rauhut-Currier β-Isocupreidine (β-ICD) Allene-tethered cyclohexadienone Bicyclic lactone up to 96 up to 96% ee
Intramolecular Michael Addition Cinchona alkaloid-derived ammonium salt Malonate-tethered cyclohexadienone Bicyclic lactone Not specified up to 91:9 er
Intermolecular Diels-Alder Chiral phosphoric acid 4,4-Disubstituted cyclohexadienone Cycloaddition adduct Not specified Not specified
Asymmetric Sulfa-Michael Addition Bifunctional thiourea Spirocyclic oxindole cyclohexadienone Aryl sulfide (B99878) adduct High High

Biocatalytic Desymmetrization

Biocatalysis offers an environmentally benign and highly selective alternative for the desymmetrization of cyclohexadienones. acs.org Enzymes, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, have been employed for the asymmetric reduction of one of the two enantiotopic double bonds in prochiral 2,5-cyclohexadienones. rsc.orgnih.gov

The ene-reductase YqjM from Bacillus subtilis has been shown to effectively catalyze the desymmetrization of various 4,4-disubstituted 2,5-cyclohexadienones, producing chiral cyclohexenones with quaternary all-carbon stereocenters. rsc.orgnih.gov This enzymatic reduction demonstrates high enantioselectivity, often exceeding 99% ee, which surpasses many transition-metal-catalyzed methods. acs.org For example, the desymmetrization of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) using YqjM yielded the corresponding chiral cyclohexenone with >99% ee. acs.org The high degree of stereocontrol is attributed to the chiral environment of the enzyme's active site. acs.org

Similarly, the ene-reductase OPR3 has been used for the efficient synthesis of chiral 4,4-disubstituted 2-cyclohexenones via this desymmetrizing hydrogenation strategy. nih.govfigshare.com These biocatalytic transformations generate valuable quaternary stereocenters with excellent enantioselectivities. acs.orgnih.gov

Table 2: Biocatalytic Desymmetrization of Prochiral Cyclohexadienones

Enzyme (Ene-Reductase) Substrate Product Yield (%) Enantioselectivity (ee)
Bacillus subtilis YqjM 4-Methyl-4-phenyl-cyclohexa-2,5-dienone (S)-4-Methyl-4-phenyl-cyclohex-2-enone 72 >99%
YqjM 4-(4-Fluorophenyl)-4-methyl-cyclohexa-2,5-dienone (S)-4-(4-Fluorophenyl)-4-methyl-cyclohex-2-enone 43 >99%
YqjM 4-(4-Chlorophenyl)-4-methyl-cyclohexa-2,5-dienone (S)-4-(4-Chlorophenyl)-4-methyl-cyclohex-2-enone 41 >99%
OPR3 4,4-Disubstituted 2,5-cyclohexadienones Chiral 4,4-disubstituted 2-cyclohexenones Not specified up to >99%

Transition Metal-Catalyzed Strategies

Transition metal catalysis provides a diverse set of reactions for the desymmetrization of cyclohexadienones. The first example of such a transformation was a Heck reaction reported in 1993. nih.gov Since then, various other methods have been developed.

One approach is the enantioselective reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones to chiral 2-cyclohexenones. This has been achieved using a chiral bisphosphine-CuI complex in conjunction with a diisobutylaluminum hydride-hexamethylphosphoric triamide complex. nih.gov This method provides access to key bicyclic intermediates for natural product synthesis. nih.gov Another reduction was accomplished using a chiral Rh catalyst with a pincer ligand, affording 2-cyclohexenones in up to 77% ee. nih.gov

Palladium-catalyzed intramolecular enyne cyclizations of alkyne-tethered cyclohexadienones have also been developed. In the presence of bipyridine-based chiral ligands, these reactions proceed with enantiomeric ratios of up to 81:19. core.ac.uk The substitution pattern on the cyclohexadienone core was found to significantly influence both the selectivity and efficiency of the reaction. core.ac.uk

Other transition metal-catalyzed desymmetrizations include conjugate additions of organometallic reagents, such as alkylzinc reagents, and silver-catalyzed cycloadditions. nih.gov

Table 3: Transition Metal-Catalyzed Desymmetrization of Prochiral Cyclohexadienones

Metal/Catalyst System Reaction Type Substrate Type Product Enantioselectivity (ee/er)
Chiral bisphosphine-CuI / DIBAL-HMPA Reduction 4,4-Disubstituted 2,5-cyclohexadienone Chiral 2-cyclohexenone up to 97% ee
Chiral Rh-pincer complex Reduction 4,4-Disubstituted 2,5-cyclohexadienone Chiral 2-cyclohexenone up to 77% ee
Palladium / Bipyridine ligand Intramolecular Enyne Cyclization Alkyne-tethered cyclohexadienone Bicyclic product up to 81:19 er
Not specified Heck Reaction Not specified Not specified Not specified
Not specified Conjugate Addition Cyclohexadienone Alkyl-adduct Not specified

Reaction Mechanisms and Kinetics of Cyclohexanone Transformations

Carbonyl Reactivity and Nucleophilic Additions

The electrophilic nature of the carbonyl carbon in cyclohexanone (B45756) makes it susceptible to attack by nucleophiles, leading to a diverse range of addition products. The following subsections explore key examples of these transformations.

The reaction of cyclohexanone with primary or secondary amines yields imines and enamines, respectively, which are crucial intermediates in organic synthesis. msu.edulibretexts.orgpearson.com

Enamine formation occurs when cyclohexanone reacts with a secondary amine. pearson.com Similar to imine formation, the initial step is the nucleophilic addition of the secondary amine to the carbonyl carbon to form a carbinolamine. libretexts.org This is followed by acid-catalyzed dehydration to form an iminium ion. libretexts.org However, since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) to form the enamine, which contains a C=C double bond adjacent to the nitrogen atom. libretexts.org

The kinetics of enamine formation from cyclohexanone have been studied, and the reaction is found to follow second-order kinetics. ysu.edu The rate of formation is influenced by the nature of the secondary amine used. ysu.edu For instance, the reaction with morpholine (B109124) is significantly faster than with piperidine. ysu.edu This difference in rates can be attributed to the steric environments of the amines. ysu.edu The equilibrium of enamine formation from cyclohexanone has also been investigated, with an equilibrium constant (Keq) of approximately 0.8 determined for the reaction with a specific secondary amine in DMSO-d6. acs.org

Cyclohexanone, possessing α-hydrogens, can undergo self-condensation reactions like the aldol (B89426) and Claisen condensations, leading to the formation of new carbon-carbon bonds. doubtnut.comqiboch.com

The aldol condensation of cyclohexanone typically occurs under basic conditions. pearson.com A base, such as a hydroxide (B78521) ion, abstracts an α-hydrogen from one cyclohexanone molecule to form a resonance-stabilized enolate ion. vaia.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. doubtnut.comvaia.com The resulting intermediate is a β-hydroxy ketone, specifically 1'-hydroxybi(cyclohexan)-2-one. vaia.com This aldol addition product can then undergo dehydration upon heating to form an α,β-unsaturated ketone. doubtnut.compearson.com The equilibrium of the aldol condensation of ketones generally favors the reactants due to steric hindrance in the product. vaia.com

The Claisen condensation is a reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com While the classic Claisen condensation involves esters, a related reaction is the Dieckmann condensation, which is an intramolecular reaction of a molecule containing two ester groups to form a cyclic β-keto ester. wikipedia.org The mechanism of the Claisen condensation involves the deprotonation of an α-hydrogen by a strong base to form an enolate ion. byjus.comyoutube.com This enolate then attacks the carbonyl carbon of a second ester molecule. pressbooks.pub The subsequent elimination of an alkoxide group from the tetrahedral intermediate leads to the formation of a β-keto ester. pressbooks.publibretexts.org A full equivalent of base is required because the final deprotonation of the β-keto ester product drives the equilibrium. pressbooks.pub

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds like cyclohexanone. pearson.com This process involves the conversion of the carbonyl group to an amine via an imine or enamine intermediate, which is then reduced. pearson.com

The reaction can be performed in a one-pot procedure. organicchemistrytutor.com The mechanism begins with the formation of an imine intermediate through the reaction of cyclohexanone with an amine, such as ammonia (B1221849) or a primary amine. pearson.comorganicchemistrytutor.com This imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst, to yield the corresponding amine. pearson.comorganicchemistrytutor.com For example, the reaction of cyclohexanone with dimethylamine (B145610) forms an imine intermediate that is subsequently reduced to N,N-dimethylcyclohexylamine. pearson.com The choice of reducing agent is crucial; sodium cyanoborohydride is mild enough to selectively reduce the iminium ion without reducing the initial ketone. organicchemistrytutor.com

The reductive amination of cyclohexanone can also be carried out in the gas phase over solid acid catalysts like zeolites Hβ and HY. researchgate.net In this case, the reaction follows a Langmuir-Hinshelwood pathway, where both cyclohexanone and ammonia adsorb onto the catalyst surface before reacting. researchgate.net The products can include cyclohexylamine (B46788) and N-cyclohexylcyclohexanimine. researchgate.net

Oxidation Reactions and Associated Mechanisms

Cyclohexanone can undergo various oxidation reactions, leading to the formation of lactones or other oxygenated products. These transformations can be achieved through both enzymatic and chemical methods.

The enzymatic Baeyer-Villiger oxidation of cyclohexanone is a noteworthy transformation catalyzed by cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme. nih.govontosight.ai This enzyme facilitates the insertion of an oxygen atom into the cyclohexanone ring to produce ε-caprolactone, a seven-membered cyclic ester. nih.govresearchgate.net

The catalytic mechanism of CHMO is complex and involves the use of NADPH and molecular oxygen as cosubstrates and FAD as a cofactor. wikipedia.orgresearchgate.net The process begins with the reduction of the enzyme-bound FAD by NADPH. wikipedia.org The reduced flavin then reacts with molecular oxygen to form a flavin-peroxide intermediate. researchgate.netqmul.ac.uk This peroxyflavin acts as a nucleophile and attacks the carbonyl carbon of the cyclohexanone substrate, forming a tetrahedral intermediate known as a Criegee intermediate. wikipedia.orgresearchgate.net A subsequent rearrangement of this intermediate leads to the formation of ε-caprolactone and the regeneration of the oxidized flavin cofactor. wikipedia.org

Kinetic studies have provided significant insights into the CHMO-catalyzed reaction. Steady-state kinetic assays have demonstrated a ter-ter mechanism for the enzyme. nih.govresearchgate.net Pre-steady-state kinetics have confirmed the involvement of a 4a-hydroperoxyflavin intermediate during catalysis. nih.govresearchgate.net The enzyme exhibits high regioselectivity and stereoselectivity, making it a valuable tool in asymmetric synthesis. ontosight.ai The kinetic parameters of CHMO have been determined, and the enzyme shows a high affinity for cyclohexanone. researchgate.netmdpi.com

Table 1: Steady-State Kinetic Parameters of Cyclohexanone Monooxygenase (CHMO)

Substrate/Cofactor KM (mM) kcat (s-1) kcat/KM (s-1mM-1) Conditions Reference
Cyclohexanone 0.002–0.1 - - pH 7.7, 25 °C mdpi.com
NADPH 0.005–0.2 - - pH 7.7, 25 °C mdpi.com
2-Hexanone 0.0015 2.1 - pH 7.5, 30°C researchgate.net
Cyclohexanone - 4.3 - - researchgate.net

Note: This table presents a selection of reported kinetic data. Direct comparison may be limited due to variations in experimental conditions.

Cyclohexanone can be oxidized by halogenating agents such as Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide. rjpbcs.compatsnap.com This reaction is typically carried out in an acidic medium. rjpbcs.com

The kinetics of the oxidation of cyclohexanone by Chloramine-T have been investigated. rjpbcs.comasianpubs.org The reaction exhibits pseudo-first-order dependence on the concentration of CAT when the ketone is in excess. rjpbcs.com The reaction rate increases with an increase in the substrate concentration, showing a first-order dependence on cyclohexanone. rjpbcs.com The order with respect to the hydrogen ion concentration is fractional. rjpbcs.com

The proposed mechanism suggests that the enol form of cyclohexanone is the reactive species. rjpbcs.com The rate of oxidation correlates with the enol content of the cyclic ketones. rjpbcs.com The reaction is believed to proceed through the formation of an intermediate complex between the enol form of the ketone and the active oxidizing species derived from Chloramine-T, which is likely hypochlorous acid (HOCl) formed from the hydrolysis of Chloramine-T in the acidic solution. patsnap.com This intermediate then decomposes to give the oxidation products, which have been identified as corresponding 1,2-hydroxyl ketones. rjpbcs.com

Table 2: Order of Reactivity in the Oxidation of Cyclic Ketones by Chloramine-T

Cyclic Ketone Relative Reactivity
Cyclohexanone 1
Cyclooctanone (B32682) 2
Cyclopentanone (B42830) 3
Cycloheptanone 4

The order of reactivity is cyclohexanone > cyclooctanone > cyclopentanone > cycloheptanone, which corresponds to the decreasing order of their enol content. rjpbcs.com

Photocatalytic Oxidation Processes

Photocatalytic oxidation provides a green chemistry approach for chemical synthesis. In the context of cyclohexanone, it is more commonly studied as a product of cyclohexane (B81311) oxidation, but the mechanisms involved shed light on its stability and further conversion.

The photocatalytic oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (KA-oil) has been explored using various catalysts. rsc.org For instance, copper vanadates (CuV₂O₆, Cu₂V₂O₇, and Cu₅V₂O₁₀) have been used as photocatalysts, with Cu₅V₂O₁₀ showing the highest activity due to its suitable band structure and efficient electron transport. rsc.org Radical scavenger experiments confirm that hydroxyl radicals (˙OH) and photogenerated holes are key species in this process. rsc.org The photogenerated electrons can selectively promote the two-electron reduction of O₂, which helps to suppress the decomposition of cyclohexanone, thereby achieving high selectivity. rsc.org

Similarly, a C₃N₄/WO₃ Z-scheme heterojunction catalyst has been shown to efficiently convert cyclohexane into KA oil using water and O₂ under visible light. nih.gov The proposed mechanism involves the conversion of cyclohexane to a cyclohexyl radical by the action of ·OH. Subsequently, the superoxide (B77818) radical (·O₂⁻) converts the majority of the intermediate products into cyclohexanone. nih.gov The presence of water is critical, as it serves as the source for the reactive ·OH radicals, with higher water concentrations accelerating the oxidation of cyclohexane. nih.gov

Studies using TiO₂ as a photocatalyst suggest that the reaction may follow a Mars-van Krevelen mechanism. acs.orgacs.org In this pathway, the oxygen atom incorporated into the cyclohexanone product originates from the catalyst's surface (e.g., Ti-OH sites) rather than from dissolved molecular oxygen. acs.orgacs.org This was confirmed through isotopic labeling studies using ¹⁸O₂, where the resulting cyclohexanone was unlabeled, indicating the lattice oxygen's role. acs.org While the hydroxyl radical (•OH) was not directly detected, its involvement is inferred from the necessary formation of the cyclohexyl radical (C₆H₁₁•) as a precursor. mdpi.com

Mechanistic Studies of Cyclohexanol Oxidation to Cyclohexanone

The oxidation of cyclohexanol is a direct route to cyclohexanone and is often a subsequent step in the oxidation of cyclohexane. rsc.orgnih.gov Mechanistic studies using manganese porphyrin catalysts propose a pathway involving a high-valence active species, MnV(O)P. researchgate.net This species interacts with both the hydrogen of the cyclohexanol's hydroxyl group and the hydrogen on the adjacent carbon, forming a five-membered ring intermediate which then leads to the formation of cyclohexanone. researchgate.net

In broader cyclohexane oxidation systems, it is observed that cyclohexanol and cyclohexanone can form in parallel initially, but at longer reaction times, cyclohexanol is further oxidized to cyclohexanone. rsc.orgrsc.org This subsequent oxidation is a key factor in determining the final product ratio in industrial processes.

Kinetic and Mechanistic Aspects of Cyclohexane Oxidation

The oxidation of cyclohexane is a primary industrial method for producing cyclohexanone and cyclohexanol. The reaction kinetics and mechanisms are highly dependent on the catalyst and oxidant used.

Using metal–nitrogen-doped carbons (M-N-C) and zeolite-encapsulated metal phthalocyanine (B1677752) (MPC) catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant, studies have shown that iron-containing catalysts are the most reactive. rsc.org The reaction exhibits apparent orders of less than one for both cyclohexane and TBHP, suggesting a surface-mediated reaction. rsc.org Density Functional Theory (DFT) calculations support a radical-mediated Eley–Rideal mechanism, primarily driven by tert-butoxy (B1229062) radicals formed at the metal site. rsc.org

A possible mechanism for the selective oxidation of cyclohexane over a VAlPO₄ berlinite (B1174126) catalyst with molecular oxygen involves the nucleophilic lattice oxygen of the catalyst attacking a carbon atom in cyclohexane to form cyclohexanol. nih.gov The vanadium in the catalyst is temporarily reduced, creating an oxygen vacancy that is subsequently refilled by oxygen from the gas phase, regenerating the catalyst. nih.gov Cyclohexanone is then formed through the further oxidation of the cyclohexanol intermediate. nih.gov

The ozonolysis of cyclohexane in the liquid phase is another route, which can proceed at ambient temperatures. bas.bg The kinetics of cyclohexanol and cyclohexanone formation have been investigated, with studies determining the rate constant at 20°C to be 0.009 L·mol⁻¹·s⁻¹ and the activation energy to be 57.6 kJ/mol. bas.bg

Table 1: Kinetic Data for Cyclohexane Oxidation over Various Catalysts

Catalyst SystemOxidantKey FindingsApparent Activation Energy (kJ/mol)Reference
M-N-C (M = Fe, Mn, Co, Cu, Cr, Ni)TBHPFe-containing catalysts are most reactive. Radical-mediated Eley-Rideal mechanism proposed. Reaction orders are less than one for both reactants.~50-70 (Varies with metal) rsc.org
VAlPO₄ berliniteO₂Mechanism involves nucleophilic lattice oxygen. Achieved 97.2% selectivity for KA oil.Not specified nih.gov
None (Ozonolysis)O₃Rate constant at 20°C is 0.009 L·mol⁻¹·s⁻¹.57.6 bas.bg
CuCl₂/ACTBHP / O₂Radical reaction mechanism. Maximum conversion of 19.45% and cyclohexanone selectivity of 67.45% achieved.Not specified scielo.br

Reduction Reactions and Mechanisms

The reduction of cyclohexanone to cyclohexanol is a fundamental transformation, often achieved through catalytic hydrogenation or bioinspired pathways.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for reducing cyclohexanone. Density functional theory (DFT) calculations on the hydrogenation of cyclohexanone using a single-atom platinum catalyst supported on phosphomolybdate (Pt@Na₃PMA) have elucidated a potential mechanism. sciopen.com The study suggests that the co-adsorption of H₂ and cyclohexanone on the catalyst is thermally stable and proposes a catalytic cycle where the hydrogenation of the carbonyl oxygen atom is the rate-determining step. sciopen.com

Studies on Pt-Sn surface alloys reveal a strong temperature dependence on product selectivity. princeton.edu Below 400 K, cyclohexanol is the only product detected. princeton.edu However, at higher temperatures (425–500 K), the reaction shifts to produce cyclohexene (B86901) and cyclohexane, while at 600 K, a C12 coupling product, cyclohexylcyclohexene, is formed exclusively. princeton.edu

Transfer hydrogenation offers an alternative route that avoids the use of external hydrogen gas. mdpi.com Using a Ni/CNT catalyst and isopropanol (B130326) as a hydrogen source, phenol (B47542) can be converted to cyclohexanol. The mechanism suggests that phenol is first hydrogenated to cyclohexanone, which is then successively hydrogenated to cyclohexanol. mdpi.com

Table 2: Product Selectivity in Cyclohexanone Hydrogenation over Pt-Sn Alloys at Various Temperatures

Temperature Range (K)Primary Product(s)Reference
325–400Cyclohexanol princeton.edu
425–500Cyclohexene, Cyclohexane princeton.edu
600Cyclohexylcyclohexene princeton.edu

Bioinspired Reduction Pathways

Drawing inspiration from biological systems offers novel and green approaches to chemical reactions. The reduction of ketones can be achieved by mimicking the function of enzymes like ribonucleoside reductase. researchgate.net One such bioinspired method uses the disulfide radical anion of cysteine, (CysSSCys)•−, generated in water to reduce ketones to their corresponding alcohols. researchgate.net This process involves a photoinitiated radical chain reaction where the disulfide radical anion performs a one-electron reduction of the carbonyl group. researchgate.net

Another biomimetic strategy employs single-chain polymer nanoparticles (SCNPs) designed to mimic the catalytic activity of enzymes. csic.es These nanoparticles can be engineered with hydrophobic compartments that contain catalytic species, enabling enzyme-like organic chemistry, such as the reduction of cyclohexanone to cyclohexanol, to be performed in water. csic.es The synthesis of these nanomaterials is itself a bio-inspired process, often utilizing biomolecules like proteins or DNA as templates or reducing agents under mild, environmentally friendly conditions. rsc.org

Photochemical Reaction Pathways and Dynamics

The photochemistry of cyclohexanone is complex, involving multiple potential energy surfaces and rapid transformations upon absorption of UV light. uci.edumsu.edu On-the-fly molecular dynamics simulations have been used to predict the photoproducts and the timescales of their formation following excitation to the first singlet excited state (S1). uci.eduresearchgate.net

The primary and most dominant reaction channel, accounting for 87% of reactive trajectories in simulations, is ring-opening via the cleavage of the Cα-C bond (a Norrish Type I reaction). uci.edu This initial step occurs on an ultrafast timescale. uci.edu Following the ring-opening, several pathways are possible, leading to various products. uci.eduresearchgate.net

Ultrafast transient absorption spectroscopy studies in cyclohexane solution have identified several kinetic components common to cyclic ketones. rsc.org These include a prompt cleavage of the α-C–C bond in internally excited S1 molecules on a sub-picosecond timescale, vibrational cooling of these hot S1 molecules over several picoseconds, and a slower decay of the thermalized S1-state population on a timescale greater than 500 ps. rsc.org The thermalized S1 state can then decay through several competitive channels, including activated C-C bond fission, internal conversion to the ground state (S0), or intersystem crossing to the lowest triplet state (T1). rsc.org

Theoretical simulations have also predicted previously unknown reaction channels, such as H-atom detachment from the Cβ atom and the formation of an HCO radical along with a cyclopentyl radical. uci.edu The formation of 5-hexenal, previously thought to originate from the triplet state, was found to occur in under 100 ps, suggesting that reactions from the singlet state are dominant for this system on ultrafast timescales. uci.edu

Table 3: Predicted Photochemical Reaction Channels of Cyclohexanone from S1 State Simulations

Reaction ChannelDescriptionKey Intermediates/ProductsReference
Norrish Type I CleavageInitial ring-opening via Cα-C bond fission.Biradical intermediate uci.edursc.org
IsomerizationFormation of a linear alkene.5-hexenal uci.edu
H-atom DetachmentNovel predicted pathway involving hydrogen loss.Cyclohexanone radical uci.edu
Radical FormationNovel predicted pathway involving fragmentation.HCO radical, Cyclopentyl radical uci.edu

Kinetic Studies and Reaction Rate Determination

The rates of cyclohexanone transformations are investigated using various kinetic models and experimental techniques. These studies are crucial for understanding reaction mechanisms and optimizing conditions for industrial processes.

In many reactions involving cyclohexanone, the kinetics can be simplified to a pseudo-first-order model. This approximation is applicable when the concentration of one reactant is significantly higher than the others, causing its concentration to remain effectively constant throughout the reaction. rjpbcs.com

For example, in the oxidation of cyclohexanone by Chloramine-T in an acid medium, when the concentration of cyclohexanone is much greater than that of Chloramine-T, the reaction exhibits a pseudo-first-order dependence on the concentration of Chloramine-T. rjpbcs.com Similarly, the kinetics of the ester hydrolysis of ethyl cyclohexanone-2-carboxylate can be studied under pseudo-first-order conditions. acs.orgnih.gov The gas-phase reaction of cyclohexanone with chlorine atoms also follows a pseudo-first-order decay process for the chlorine atom concentration. umich.edu In catalytic studies, the hydrogenation of phenol to produce cyclohexanone is often analyzed using a pseudo-first-order approximation. rsc.org

The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the concentration of the limiting reactant versus time, which should yield a straight line. This simplification allows for easier determination of the reaction's dependence on other factors like temperature or catalyst concentration.

For heterogeneously catalyzed reactions of cyclohexanone, the Langmuir-Hinshelwood (L-H) model is frequently employed to describe the kinetics. akjournals.com This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactant molecules onto active sites before they react. akjournals.comrsc.org

The L-H mechanism has been successfully applied to various cyclohexanone transformations:

Hydrogenation: In the gas-phase hydrogenation of cyclohexanone over platinum-based catalysts, a Langmuir-Hinshelwood mechanism where weakly and dissociatively adsorbed hydrogen reacts with strongly adsorbed cyclohexanone is consistent with the observed negative reaction order in cyclohexanone. princeton.edu

Dimerization: The kinetics of the reversible dimerization of cyclohexanone over a γ-alumina catalyst were modeled using an L-H mechanism. akjournals.comresearchgate.netakjournals.com The rate-determining step was identified as the surface reaction between two adsorbed and activated cyclohexanone molecules. researchgate.netakjournals.com

Dehydrogenation of Cyclohexanol: In the formation of cyclohexanone via the dehydrogenation of cyclohexanol, kinetic data were fitted to various L-H models to identify the rate-determining step. niscpr.res.in The most suitable model involved a dual-site surface reaction with negligible adsorption of the products, cyclohexanone and hydrogen. niscpr.res.in

The resulting rate equations from L-H models can be complex, but they provide valuable insight into the surface chemistry, including the roles of reactant adsorption, surface reaction, and product desorption.

The apparent activation energy (Ea) is a critical kinetic parameter that describes the temperature dependence of a reaction rate, as defined by the Arrhenius equation. It is determined experimentally by measuring reaction rates at different temperatures. Numerous studies have reported Ea values for various transformations of cyclohexanone, which vary significantly depending on the specific reaction, catalyst, and conditions.

For instance, in the catalytic hydrogenation of cyclohexanone over a Pt(111) surface, the apparent activation energy was determined to be 16.2 kcal/mol (approximately 67.8 kJ/mol). princeton.eduresearchgate.net This value was found to decrease when using Pt-Sn alloy catalysts, indicating enhanced catalytic activity. princeton.eduresearchgate.net In the selective hydrogenation of phenol to cyclohexanone, reported Ea values can be as high as 55–70 kJ/mol, although introducing air into the system can dramatically lower this to 8.2 kJ/mol. sciengine.com The self-condensation (dimerization) of cyclohexanone over a perfluorosulfonic acid resin catalyst was found to have an apparent activation energy of 54 kJ/mol. researchgate.netroyalsocietypublishing.org

Table 2: Apparent Activation Energies (Ea) for Various Cyclohexanone Reactions
ReactionCatalyst/ConditionsApparent Activation Energy (Ea)Reference
HydrogenationPt(111)16.2 kcal/mol (~67.8 kJ/mol) princeton.eduresearchgate.net
Hydrogenation(2x2) Sn/Pt(111) alloy13.4 kcal/mol (~56.1 kJ/mol) princeton.eduresearchgate.net
Hydrogenation(√3×√3)R30° Sn/Pt(111) alloy12.4 kcal/mol (~51.9 kJ/mol) princeton.eduresearchgate.net
Dimerization (Self-condensation)HRF5015 (perfluorosulfonic acid resin)54 kJ/mol researchgate.netroyalsocietypublishing.org
Hydrogenation of Phenol to CyclohexanonePd(111)/Al2O3 with air8.2 kJ/mol sciengine.com
Hydrogenation of Phenol to CyclohexanonePd(1 wt%)/TiO246 kJ/mol niscpr.res.in

Mentioned Compounds

Compound Name
Cyclohexanone
Carbon Monoxide
Chloramine-T
Ethyl cyclohexanone-2-carboxylate
Hydrogen
Phenol
Cyclohexanol

Advanced Spectroscopic and Analytical Investigations of Cyclohexanone

Vibrational Spectroscopy (Infrared, Raman) for Structural and Mechanistic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details and monitoring the mechanistic pathways of reactions involving cyclohexanone (B45756). These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and their environment.

In the solid state, cyclohexanone exhibits polymorphism, with different crystalline phases observed at varying temperatures. soton.ac.uk Low-temperature IR and Raman spectroscopic studies have been instrumental in characterizing these phases. acs.org The spectra of phase I are characterized by broad and featureless bands, indicating a high degree of disorder. acs.org Upon transitioning to phase III at lower temperatures, the vibrational bands become sharper and more defined, reflecting a more ordered crystalline structure. acs.org

The assignment of specific vibrational modes in the IR and Raman spectra of cyclohexanone and its derivatives has been a subject of detailed investigation. acs.orgcdnsciencepub.com Density functional theory (DFT) calculations have been employed to predict vibrational spectra, which show excellent agreement with experimental data, allowing for unambiguous assignment of fundamental vibrations. acs.org For instance, the characteristic carbonyl (C=O) stretching vibration in cyclohexanone is a strong indicator of its presence and electronic environment.

Vibrational spectroscopy is also crucial for studying reaction mechanisms. For example, in the photocatalytic oxidation of cyclohexane (B81311), in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to track the formation of cyclohexanone and subsequent byproducts on the catalyst surface. utwente.nl Similarly, the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a precursor for nylon-6, has been studied using vibrational spectroscopy to understand the role of hydrogen bonding and structural changes during the reaction. soton.ac.uk

Table 1: Selected Vibrational Frequencies for Cyclohexanone

Vibrational Mode Frequency (cm⁻¹) (Phase III, 57 K) acs.org
CH₂ Stretch 2955 (IR), 2954 (Raman)
CH₂ Stretch 2933 (IR), 2932 (Raman)
C=O Stretch 1705 (IR), 1704 (Raman)
CH₂ Scissor 1450 (IR), 1449 (Raman)
Ring Vibration 1269 (IR), 1268 (Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of cyclohexanone and its derivatives in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the molecule.

The ¹H NMR spectrum of cyclohexanone at room temperature typically shows a complex multiplet for the methylene (B1212753) protons due to the rapid chair-chair interconversion of the cyclohexane ring. vanderbilt.edu This conformational flexibility averages the signals of the axial and equatorial protons. vanderbilt.edu However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons. vanderbilt.edu

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon appearing at a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms in the ring provide insights into their electronic environment. sigmaaldrich.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons, further aiding in structural elucidation. nih.govnp-mrd.org HSQC experiments show correlations between directly bonded protons and carbons, while HMBC reveals longer-range couplings (over two or three bonds). nih.gov

NMR is also invaluable for analyzing reaction mixtures and identifying products. For instance, in the hydrogenation of cyclohexanone, NMR can be used to quantify the conversion to cyclohexanol (B46403) by monitoring the disappearance of the ketone signal and the appearance of signals corresponding to the alcohol. researchgate.net Similarly, in the study of the Beckmann rearrangement of cyclohexanone oxime, ¹⁵N NMR has been used to detect key intermediates like nitrilium ions. researchgate.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone

Nucleus Atom Position Chemical Shift (ppm) bmrb.io
¹³C C1 (C=O) 212.6
¹³C C2, C6 41.5
¹³C C3, C5 27.1
¹³C C4 25.2
¹H H2, H6 2.32
¹H H3, H5 1.86
¹H H4 1.72

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk For cyclohexanone, the most significant electronic transition is the n → π* transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. masterorganicchemistry.com

This n → π* transition in cyclohexanone typically results in a weak absorption band in the UV region, around 280-300 nm. masterorganicchemistry.com The low intensity of this absorption is because the transition is formally forbidden by symmetry rules. shu.ac.uk The exact position and intensity of the absorption maximum can be influenced by the solvent polarity. shu.ac.uk In addition to the n → π* transition, a much stronger π → π* transition occurs at a shorter wavelength, typically below 200 nm. masterorganicchemistry.com

Analysis of the vibrational fine structure of the electronic absorption spectrum can provide information about the vibrational frequencies of the molecule in its excited state. mcmaster.camcmaster.ca The study of the near-ultraviolet absorption spectra of cyclohexanone and its deuterated isotopomers has allowed for the determination of the geometries of the ground and first excited states. mcmaster.ca These studies have revealed that in the excited state, the oxygen atom is bent out of the plane of the adjacent carbon atoms. mcmaster.ca

In Situ Spectroscopic Techniques (e.g., ATR-FTIR) for Real-Time Mechanistic Understanding

In situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing valuable insights into reaction mechanisms, intermediates, and catalyst behavior under actual reaction conditions. ntu.edu.sgresearchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful in situ method for studying reactions at the solid-liquid or solid-gas interface. utwente.nlutwente.nl

In the context of cyclohexanone, in situ ATR-FTIR has been employed to study its formation during the photocatalytic oxidation of cyclohexane over TiO₂ catalysts. utwente.nlacs.org By monitoring the IR spectra of the catalyst surface during the reaction, researchers can observe the appearance of the characteristic C=O stretching band of cyclohexanone, confirming its formation as a primary product. acs.org This technique also allows for the detection of other surface-adsorbed species, such as intermediates and byproducts like carboxylates and carbonates, which can lead to catalyst deactivation. utwente.nlacs.org

The photocatalytic oxidation of cyclohexanol to cyclohexanone has also been investigated using in situ ATR-FTIR. utwente.nl These studies have helped to elucidate the reaction mechanism and have shown that cyclohexanol can be selectively converted to cyclohexanone with minimal formation of deactivating species under optimized conditions. utwente.nl The real-time data obtained from in situ spectroscopy is crucial for developing kinetic models that can predict the rate of product formation as a function of various reaction parameters. utwente.nl

Chromatographic Methods for Reaction Product Analysis

Chromatographic methods, particularly gas chromatography (GC), are essential for the separation, identification, and quantification of products in reactions involving cyclohexanone. scielo.brscielo.brresearchgate.net GC is widely used to analyze the complex mixtures that can result from the oxidation or hydrogenation of cyclohexanone and its precursors. rsc.orgoup.comoup.combibliotekanauki.pl

In the industrial production of adipic acid, which involves the oxidation of cyclohexanone, GC is a key analytical tool for monitoring the reaction progress and determining the yield and purity of the final product. bibliotekanauki.pl Methods have been developed for the quantitative analysis of multi-phase product mixtures from the catalytic oxidation of cyclohexane, where cyclohexanone is a key intermediate. oup.comoup.com These methods often involve derivatization of the analytes to improve their volatility and thermal stability for GC analysis. oup.comoup.com

Similarly, in the hydrogenation of cyclohexanone to produce cyclohexanol, GC is used to determine the conversion of the starting material and the selectivity to the desired product. scielo.brscielo.brresearchgate.net Solid-phase microextraction (SPME) coupled with GC and flame ionization detection (FID) has been developed as a simple and rapid method for analyzing the products of electrocatalytic hydrogenation of cyclohexanone. scielo.brscielo.brresearchgate.net GC coupled with mass spectrometry (GC-MS) is also frequently used to identify unknown intermediates and byproducts in these reactions, providing a more complete picture of the reaction pathways. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
Cyclohexanone
Cyclohexanol
Cyclohexane
Adipic acid
ε-Caprolactam
Cyclohexanone oxime
Benzene
Toluene
Cyclopentanone (B42830)
Carbon dioxide
Water
Aniline
Caprolactam
Cyclohexyl hydroperoxide
Caproic acid
Succinic acid
Glutaric acid
Phenol (B47542)
Formic acid
Valeric acid
Benzoic acid
Oxalic acid
Malonic acid
Tetrahydrofuran
Acetic acid
Methanol
Sulfuric acid
Potassium hydroxide (B78521)
Triphenylphosphine

Theoretical and Computational Chemistry Studies of Cyclohexanone

Quantum Chemical Calculations (DFT, HF, Semiempirical Methods)

Molecular Conformation and Tautomerism Studies

Computational chemistry provides significant insights into the conformational preferences and tautomeric equilibria of cyclohexanone (B45756). The molecule predominantly exists in a non-planar conformation to alleviate the angle strain that would be present in a flat hexagonal ring. wikipedia.org

Molecular Conformation: The most stable conformation of cyclohexanone is the chair form. wikipedia.orgacs.org Density functional theory (DFT) calculations have been employed to determine the relative energies of different conformers. These studies have located two primary minima on the potential energy surface: the chair and the twist-boat conformations. The introduction of the carbonyl group into the cyclohexane (B81311) ring reduces the energy difference between the chair and twist-boat forms by approximately half compared to cyclohexane itself. acs.org The twist-boat conformer is distorted towards a boat conformation. acs.org Computational studies indicate that an axial alkyl substituent can lead to a local flattening of the cyclohexane ring. acs.org

Calculated Relative Energies of Cyclohexanone Conformers
ConformerRelative Energy (kJ mol-1)Computational Method Reference
Chair0.0 acs.org
Twist-Boat14.4 acs.org

Keto-Enol Tautomerism: Cyclohexanone exists in equilibrium between its keto form and its enol tautomer, cyclohex-1-en-1-ol. This equilibrium, known as keto-enol tautomerism, is fundamental to its reactivity. researchgate.net Computational studies, including both PM3 and DFT methods, have consistently shown that the keto form is significantly more stable and thus more abundant at equilibrium. scispace.com The enol content of cyclohexanone is predicted to be greater than that of cyclopentanone (B42830) or acetone. scispace.com

Theoretical calculations have determined the energy difference between the two tautomers. DFT studies suggest the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The activation energy for the tautomerization process has also been calculated, providing a quantitative measure of the energy barrier for the interconversion. For instance, one study calculated an activation energy of 65.10 kJ/mol for the process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (for substituted cyclohexanones)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For substituted cyclohexanones, 3D-QSAR models have been developed to predict their therapeutic potential and guide the design of new, more potent analogs. nih.gov

These models are built by correlating molecular descriptors (numerical representations of chemical structure) with measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀). acs.org The process involves aligning the structures of the substituted cyclohexanone derivatives and using statistical methods like Comparative Molecular Field Analysis (CoMFA) to build a predictive model. mdpi.com

A notable application of QSAR for this class of compounds is in the design of 2,6-diarylidene cyclohexanone analogs as potential inhibitors of pyridoxal (B1214274) kinase for the treatment of leishmaniasis. nih.gov In one such study, a 3D-QSAR model was developed that showed high predictive power, enabling the design of new analogs with potentially enhanced activity. nih.gov The quality of a QSAR model is assessed by several statistical parameters, including the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Example Statistical Parameters for a 3D-QSAR Model of Substituted Cyclohexanone Analogs
ParameterValueSignificance
R20.9777Indicates a strong correlation between the model's predictions and the observed data.
Q2LOO (Leave-one-out)0.6592Demonstrates good internal predictive ability of the model.
F-test value105.028Indicates high statistical significance of the regression model.

Data derived from a study on pyridoxal kinase inhibitors. nih.gov

These QSAR studies provide valuable insights into the structure-activity relationships, highlighting which structural features of the substituted cyclohexanone scaffold are crucial for biological activity. mdpi.com

Mechanistic Insights Derived from Computational Approaches

Computational chemistry serves as a powerful tool to elucidate the detailed mechanisms of chemical reactions involving cyclohexanone. By modeling reactants, transition states, and products, researchers can map out reaction pathways and calculate activation energies, providing a deeper understanding than what is often possible through experimental methods alone.

One area of significant computational investigation is the photochemistry of cyclohexanone. Theoretical modeling using on-the-fly molecular dynamics has been used to explore the potential energy surfaces of its electronically excited states. nih.gov These studies aim to understand the ring-opening mechanism that occurs after photoexcitation, predicting the product distribution and the timescales of these photochemical processes. nih.gov

Another example is the computational study of cyclohexanone's role as a co-initiator in the thermal homo-polymerization of monomers like methyl acrylate (B77674) and methyl methacrylate. Using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), researchers have explored various potential mechanisms, such as the Mayo and α-position hydrogen transfer mechanisms. scispace.com These calculations help identify the most likely initiation pathways by determining transition-state geometries and activation barriers, explaining the experimentally observed increase in monomer conversion in the presence of cyclohexanone. scispace.com

Furthermore, computational methods have been applied to understand enzymatic reactions, such as the oxidation of cyclohexanone by dehydrogenase enzymes. Through a combination of experimental and computational approaches, the reaction mechanism, including the formation of enol and enolate intermediates, has been elucidated. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. libretexts.orgwolfram.com

The MEP map is color-coded to represent different regions of electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. researchgate.net Intermediate potential regions are represented by colors like green and yellow. wolfram.com This visualization is invaluable for predicting how a molecule will interact with other molecules, such as in non-covalent interactions and chemical reactions. ucsb.edu

For the cyclohexanone molecule, an MEP analysis would reveal a distinct charge distribution:

Negative Potential (Red): The most electron-rich region is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This site is susceptible to electrophilic attack.

Positive Potential (Blue): Electron-poor regions are located around the hydrogen atoms, particularly the alpha-hydrogens adjacent to the carbonyl group, making them susceptible to nucleophilic attack or abstraction by a base.

Neutral Potential (Green): The hydrocarbon ring structure would exhibit a relatively neutral electrostatic potential.

The MEP provides a robust prediction of intermolecular interaction sites, helping to explain phenomena like hydrogen bonding and the initial steps of nucleophilic addition to the carbonyl group. ucsb.edu

Derivatization and Applications in Complex Molecule Synthesis

Cyclohexanone (B45756) as a Versatile C2/C6 Building Block in Organic Synthesis

Cyclohexanone serves as a fundamental precursor in the industrial production of polymers, particularly nylons. atamanchemicals.comnih.gov Approximately half of the global supply of cyclohexanone is converted into adipic acid, a key monomer for nylon 6,6. The other half is used to produce cyclohexanone oxime, the precursor to caprolactam, which is the monomer for nylon 6. atamanchemicals.comnih.gov

The synthetic versatility of cyclohexanone stems from the reactivity of the carbonyl group and the adjacent α-carbons (C2 and C6). The α-protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of new functional groups at the C2 and C6 positions. This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, α-amination of cyclohexanone provides access to α-amino ketones, which are important precursors for biologically relevant compounds. researchgate.net

Formation of Nitrogen-Containing Derivatives

The reaction of cyclohexanone with nitrogen-based nucleophiles leads to a variety of important derivatives that are themselves valuable intermediates in synthesis.

Cyclohexanone reacts with hydroxylamine (B1172632) in a condensation reaction to form cyclohexanone oxime. wikipedia.orgscribd.com This reaction is a nucleophilic addition-elimination process where the nitrogen of hydroxylamine attacks the carbonyl carbon of cyclohexanone. scribd.comacs.org

The most significant application of cyclohexanone oxime is its rearrangement to ε-caprolactam, the monomer for nylon 6. This transformation is known as the Beckmann rearrangement and is typically catalyzed by strong acids like sulfuric acid. wikipedia.org

Reaction Scheme: Oxime Formation and Beckmann Rearrangement

Reactant(s) Product(s) Reaction Name Significance
Cyclohexanone, Hydroxylamine Cyclohexanone Oxime Oximation Intermediate for Nylon 6 production. wikipedia.orgscribd.com
Cyclohexanone Oxime, Acid Catalyst ε-Caprolactam Beckmann Rearrangement Production of Nylon 6 monomer. wikipedia.org

Cyclohexanone readily reacts with secondary amines, such as pyrrolidine, piperidine, or morpholine (B109124), to form an enamine. pearson.comlibretexts.org This reaction, often catalyzed by an acid, involves the formation of an iminium ion intermediate which then deprotonates at the α-carbon. chemistrysteps.com Enamines are neutral, stable, and highly effective nucleophiles at the α-carbon. libretexts.orgchemistrysteps.com

The Stork enamine synthesis, developed by Gilbert Stork, utilizes enamines as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. ucla.eduopenstax.org For example, the enamine of cyclohexanone can react with methyl vinyl ketone to form a 1,5-diketone after hydrolysis. ucla.eduopenstax.org Enamines also undergo SN2 reactions with alkyl halides (alkylation) and nucleophilic acyl substitution with acid chlorides (acylation). chemistrysteps.comresearchgate.net These reactions provide a powerful method for C-C bond formation under milder conditions than traditional enolate chemistry. chemistrysteps.com

Stork Enamine Reaction Example

Step Reactants Product Description
1. Enamine Formation Cyclohexanone, Secondary Amine (e.g., Pyrrolidine) Enamine Formation of a nucleophilic enamine. pearson.comlibretexts.org
2. Michael Addition Enamine, α,β-Unsaturated Ketone (e.g., But-3-en-2-one) Michael Adduct C-C bond formation at the β-carbon of the enone. ucla.eduopenstax.org
3. Hydrolysis Michael Adduct, Aqueous Acid 1,5-Diketone Regeneration of the ketone functionality. openstax.org

The reaction between cyclohexanone and a primary amine results in the formation of an imine (also known as a Schiff base). operachem.comnih.gov This reversible condensation reaction requires the removal of water to drive the equilibrium toward the product. nih.gov

Imines are versatile intermediates. The C=N double bond can be reduced to form secondary amines, a process known as reductive amination. pearson.com This is a significant transformation in organic synthesis for creating amines from ketones. pearson.com Imines can also act as electrophiles and react with various nucleophiles. For example, the reaction of imines with allyltributylstannane (B1265786) can produce homoallylic amines. Additionally, imines can participate in multicomponent reactions, such as the Mannich-type reaction, to build complex molecular scaffolds like piperidin-4-ones. nih.gov

Carbon-Carbon Bond Forming Reactions Involving Cyclohexanone

Cyclohexanone and its derivatives are key substrates in reactions that construct new rings, providing access to polycyclic systems found in many natural products like steroids and terpenoids. juniperpublishers.comunacademy.com

Robinson Annulation: Discovered by Robert Robinson in 1935, the Robinson annulation is a powerful method for forming a six-membered ring. wikipedia.orgchemistnotes.com It involves a Michael addition of a ketone enolate (from cyclohexanone, for example) to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orgchemistnotes.comnrochemistry.com The final product is an α,β-unsaturated ketone within a newly fused ring system. juniperpublishers.com This reaction has been instrumental in the total synthesis of complex natural products, including steroids and terpenoids. unacademy.comwikipedia.org The synthesis of cortisone, for instance, utilizes the Robinson annulation. unacademy.comaakash.ac.in

[4+2] Cycloaddition (Diels-Alder Reaction): While cyclohexanone itself does not typically participate as a diene or dienophile in Diels-Alder reactions, its α,β-unsaturated derivative, cyclohexenone, is a common dienophile. Furthermore, other derivatives can undergo formal [4+2] cycloadditions. For example, 3-hydroxycyclobutanones can react with α,β-unsaturated ketones in the presence of a Lewis acid to form cyclohexanone derivatives. chemistryviews.org Organocatalyzed [4+2] cycloadditions between α,β-unsaturated ketones and other substrates have also been developed to access complex spiro-cyclohexanone structures. rsc.org

Other Cycloadditions: Derivatives of cyclohexanone can also participate in other types of cycloaddition reactions. For instance, α,β-unsaturated cyclohexanones can undergo 1,3-dipolar cycloadditions with nitrones or hydrazines to form heterocyclic compounds like pyrazolines. eurjchem.com Additionally, photochemical [2+2] cycloadditions between cyclohexenone and alkenes like vinyl acetate (B1210297) are used to construct cyclobutane (B1203170) rings, which are important structural motifs in various natural products. researchgate.net

Synthesis of Diverse Cyclic Scaffolds and Heterocycles

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of a wide array of cyclic and heterocyclic structures, which are prevalent in bioactive compounds and functional materials. nih.gov Various synthetic strategies have been developed to transform the cyclohexanone core into more complex molecular architectures.

One common approach involves the derivatization of cyclohexanone to introduce functionalities that can then participate in cyclization reactions. For instance, cyclohexan-1,3-dione can be reacted with furan-2-carbaldehyde or thiophene-2-carbaldehyde (B41791) to form ylidene derivatives. These intermediates can subsequently undergo heterocyclization to yield thiophene (B33073) and pyran derivatives. researchgate.net Furthermore, these ylidene compounds can react with elemental sulfur and phenyl isothiocyanate to produce fused thiazole (B1198619) derivatives. researchgate.net

The Fischer indole (B1671886) synthesis is a classic method that utilizes cyclohexanone for the construction of indole scaffolds. mdpi.com In this reaction, cyclohexanone is condensed with phenylhydrazine (B124118) in an acidic medium to form a phenylhydrazone, which then rearranges upon heating to produce tetrahydrocarbazole, an indole derivative. mdpi.com Modern variations of this reaction have been developed using continuous-flow microwave reactors, allowing for high yields and increased productivity. mdpi.com

Another strategy for creating diverse cyclic systems is through cycloaddition reactions. For example, 3-hydroxycyclobutanones can react with α,β-unsaturated ketones in the presence of a Lewis acid like boron trifluoride etherate to afford cyclohexanone derivatives via a formal [4+2] cycloaddition. chemistryviews.org Additionally, a tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cyclohexanones through a formal [5+1] cycloaddition, which allows for the construction of two contiguous C-C bonds under mild conditions. nih.govnih.govacs.org

Furthermore, allylated cyclohexanone derivatives can be converted into bicyclic furan (B31954) and pyrrole (B145914) compounds. metu.edu.tr For example, allylated ketones can be treated with a base to form benzofuran (B130515) derivatives or with primary amines to yield tetrahydroindole derivatives. metu.edu.tr The synthesis of cyclic lactams has also been achieved by reacting cyclohexanone with 2-azidoethane-1-sulfonylfluoride (ASF) in the presence of a Lewis acid. researchgate.net

The following table summarizes some of the diverse cyclic scaffolds and heterocycles synthesized from cyclohexanone and its derivatives:

Starting MaterialReagentsProduct TypeReference
Cyclohexan-1,3-dioneFuran-2-carbaldehyde, Thiophene-2-carbaldehydeYlidene derivatives researchgate.net
Ylidene derivatives of Cyclohexan-1,3-dione-Thiophene and Pyran derivatives researchgate.net
Ylidene derivatives of Cyclohexan-1,3-dioneElemental sulfur, Phenyl isothiocyanateFused Thiazole derivatives researchgate.net
CyclohexanonePhenylhydrazineTetrahydrocarbazole (Indole derivative) mdpi.com
3-Hydroxycyclobutanoneα,β-Unsaturated ketones, Boron trifluoride etherateCyclohexanone derivatives chemistryviews.org
Allylated CyclohexanoneBaseBenzofuran derivatives metu.edu.tr
Allylated CyclohexanonePrimary aminesTetrahydroindole derivatives metu.edu.tr
Cyclohexanone2-Azidoethane-1-sulfonylfluoride (ASF), TiCl4Cyclic Lactam researchgate.net

Role in Natural Product Synthesis

Cyclohexanone and its derivatives serve as crucial building blocks in the total synthesis of numerous natural products, many of which possess significant biological activity. The inherent six-membered ring of cyclohexanone provides a ready-made scaffold that can be stereoselectively functionalized to construct complex molecular architectures.

A powerful method for generating chiral cyclohexanone derivatives for natural product synthesis is the Ferrier carbocyclization reaction. nih.gov This reaction transforms carbohydrates into enantiomerically pure cyclohexanone derivatives, which are valuable chiral pool starting materials. nih.gov This strategy has been successfully employed in the synthesis of a variety of natural products, including hygromycin A, lycoricidine, actinobolin, galanthamine, and morphine. nih.govresearchgate.net

The versatility of cyclohexanone as a synthetic intermediate is further highlighted by its use as a common precursor for different classes of alkaloids. For instance, a single cyclohexanone intermediate has been utilized in the efficient synthesis of various hasubanan (B79425) alkaloids. acs.org This approach streamlines the synthetic route and allows for the divergent production of multiple target molecules from a common starting point.

Moreover, specific cyclohexanone derivatives have been designed as bifunctional building blocks for complex syntheses. For example, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one has been identified as a versatile starting material for constructing various target molecules, including natural products that contain an intact carbon framework of this ketone. acs.org

The synthesis of the natural product lucidumone, which features a pentacyclic structure, also showcases the utility of synthetic strategies that can involve cyclohexanone-type intermediates. acs.org The construction of such complex polycyclic systems often relies on key cyclization reactions where the cyclohexanone moiety or its precursor plays a pivotal role.

The table below lists some natural products whose synthesis involves cyclohexanone or its derivatives:

Natural ProductKey Synthetic Strategy/IntermediateReference
Hygromycin AFerrier carbocyclization nih.govresearchgate.net
LycoricidineFerrier carbocyclization nih.govresearchgate.net
ActinobolinFerrier carbocyclization nih.gov
GalanthamineFerrier carbocyclization nih.gov
MorphineFerrier carbocyclization nih.gov
Hasubanan alkaloidsCommon cyclohexanone intermediate acs.org
LucidomonePentacyclic structure synthesis acs.org
MesembranolFerrier carbocyclization researchgate.net

Catalysis and Catalytic Systems in Cyclohexanone Chemistry

Heterogeneous and Homogeneous Metal-Catalyzed Reactions

Metal catalysts are workhorses in industrial chemistry, and their application in cyclohexanone-related reactions is extensive. The ability of metals to exist in various oxidation states and coordinate with organic molecules facilitates a wide range of transformations, from hydrogenations and oxidations to complex asymmetric syntheses.

Palladium Catalysis in Hydrogenation and Asymmetric Transformations

Palladium (Pd) based catalysts are recognized as excellent for the hydrogenation of phenol (B47542) to produce cyclohexanone (B45756). researchgate.netresearchgate.net The selectivity for cyclohexanone over other products like cyclohexanol (B46403) is a key advantage, with the general order of selectivity for the most studied active metals being Pd > Pt > Rh, Ru, and Ni. researchgate.net

In the vapor-phase hydrogenation of phenol, palladium catalysts supported on materials like alumina (B75360) and zeolite LTL have shown high selectivity for cyclohexanone. psu.edu For these catalysts, a hydrogen pressure of 1.0 MPa appears to be ideal for maximizing cyclohexanone production. psu.edu The reaction temperature also plays a critical role; for palladium catalysts, an increase in temperature can lead to a more pronounced increase in the cyclohexanone-to-cyclohexanol ratio. psu.edu

A significant advancement in this area is the development of a palladium-based heterogeneous material, Pd@N-doped carbon/SiO2. acs.org This catalyst, synthesized by immobilizing a Pd(OAc)2/1,10-phenanthroline complex on silica (B1680970) followed by pyrolysis, demonstrates high conversion (95–99%) and selectivity (95–99%) for the direct hydrogenation of phenols to cyclohexanone derivatives under mild conditions (0.4 MPa H2 pressure in ethanol). acs.org The introduction of nitrogen is believed to promote palladium dispersion and enhance electronic interactions, which improves both catalytic activity and selectivity. acs.org

Furthermore, a hydroxyapatite-bound palladium catalyst (Pd–HAP) has shown exceptional performance in the aqueous-phase hydrogenation of phenol to cyclohexanone. researchgate.net This system can achieve 100% conversion of phenol with 100% selectivity to cyclohexanone at room temperature and ambient hydrogen pressure. researchgate.net

Palladium catalysis is also pivotal in asymmetric transformations. For instance, palladium-catalyzed asymmetric decarboxylative [4+2] cycloadditions of catalytically generated chiral palladium enolates can create four contiguous stereocenters in a single step. acs.org Similarly, palladium-catalyzed asymmetric cycloadditions of carbonylogous 1,4-dipoles provide an efficient route to chiral cyclohexanones. sci-hub.se The field has also seen the development of palladium-catalyzed asymmetric allylic alkylation of cyclohexanone via a dual Pd-enamine catalysis mechanism. researchgate.net

Table 1: Performance of Various Palladium Catalysts in Phenol Hydrogenation to Cyclohexanone

Catalyst Support/System Conversion (%) Selectivity (%) Reaction Conditions Reference
Palladium Alumina/Zeolite LTL - High 1.0 MPa H₂ psu.edu
Pd@N-doped carbon/SiO₂ Silica 95-99 95-99 0.4 MPa H₂, 100 °C, EtOH acs.org
Pd–HAP Hydroxyapatite 100 100 Ambient H₂, 25 °C, Water researchgate.net
2% Pd/HPS-NR2 Hypercrosslinked Polystyrene 50 91 (to cyclohexanol) 2 MPa H₂, 150 °C, Water researchgate.net

Cobalt Catalysis in Oxidation Processes

Cobalt-based catalysts are widely used in the oxidation of cyclohexane (B81311) to produce a mixture of cyclohexanol and cyclohexanone, often referred to as KA oil. mdpi.com Industrial processes typically employ a cobalt salt, such as cobalt naphthenate, under high temperature (125–165 °C) and pressure (8–15 bar). mdpi.com The reaction proceeds via a free radical mechanism where cyclohexane is first oxidized to cyclohexyl hydroperoxide, which is then decomposed by the catalyst into cyclohexanone and cyclohexanol. google.com

The use of cobalt chelates as catalysts can enhance the accumulation of cyclohexanone in the reaction mixture, achieving high selectivity (~92%) at industrial cyclohexane conversion levels. lp.edu.ua Cobalt-based catalysts combined with nitrogen-doped carbon have also garnered significant attention for oxidation reactions. researchgate.net For example, cobalt nanoparticles encapsulated in a graphitic carbon shell have been developed for such processes. mdpi.com

In the context of producing adipic acid, the liquid-phase oxidation of cyclohexanone catalyzed by cobalt and bromide ions in acetic acid is a relevant process. acs.org Furthermore, cobalt-containing Metal-Nitrogen-Doped Carbons (M-N-Cs) and Metal Phthalocyanine (B1677752) (MPC) catalysts have been synthesized and tested for cyclohexane oxidation. rsc.orgresearchgate.net Among various metals (Fe, Mn, Co, Cu, Cr, Ni) in these frameworks, cobalt-containing catalysts show activity, although iron-based ones are often the most reactive. researchgate.netrsc.org

Manganese Porphyrins in Oxidation Reactions

Manganese porphyrins have emerged as effective biomimetic catalysts for the oxidation of cyclohexane. researchgate.netresearchgate.net These catalysts can oxidize cyclohexane to cyclohexanol and cyclohexanone. acs.orgarabjchem.org The use of iodosylbenzene (PhIO) or iodobenzene (B50100) diacetate (PhI(OAc)2) as an oxidant is common in these systems. researchgate.netresearchgate.net

Research has shown that third-generation manganese porphyrins, which are β-octabrominated, can lead to higher product yields compared to earlier generations. researchgate.net The addition of additives like water or imidazole (B134444) can significantly influence the reaction, often increasing the yield of cyclohexanol. researchgate.net In some cases, using PhIO with water led to an increase in product yield. researchgate.net Solvent-free systems have also been explored, with some novel manganese porphyrins showing high selectivity for cyclohexanol (above 78%). researchgate.net

A study employing a manganese porphyrin catalyst with chlorite (B76162) (ClO2-) as an oxidant demonstrated high turnover numbers in oxidizing cyclohexane to cyclohexanol and cyclohexanone. acs.org Interestingly, cyclohexanone appeared to form directly, not just from the oxidation of cyclohexanol, accounting for about 40% of the product. acs.org The proposed mechanism involves two pathways: a classical autoxidation and a "rebound" oxygenation involving a high-valent manganese-oxo intermediate. acs.org

Table 2: Cyclohexane Oxidation using Manganese Porphyrin Catalysts

Catalyst Oxidant Additive Key Finding Reference
Mn(III) porphyrins PhIO or PhI(OAc)₂ Imidazole or Water Increased yields of cyclohexanol. researchgate.net
Mn(III) porphyrin Chlorite (ClO₂⁻) None High turnover numbers; cyclohexanone accounts for ~40% of the product. acs.org
MnIII(T2,4,5TMPP)Cl PhIO None (Solvent-free) Higher selectivity for cyclohexanol (>78%) compared to classical MnIII(TPP)Cl. researchgate.net

Metal-Nitrogen-Doped Carbons (M-N-Cs) and Metal Phthalocyanine (MPC) Catalysts

Metal-Nitrogen-Doped Carbons (M-N-Cs) and Metal Phthalocyanines (MPCs) are classes of materials that feature metal atoms coordinated to nitrogen atoms within a carbon matrix or a macrocyclic ligand, respectively. rsc.orgresearchgate.net These materials, which possess well-defined M-N₄ active sites, have been investigated as catalysts for cyclohexane oxidation, typically using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netrsc.orgrsc.org

Studies comparing a range of metal centers (Fe, Mn, Co, Cu, Cr, Ni) have found that iron-containing catalysts are generally the most reactive for this transformation. researchgate.netrsc.orgrsc.org The reaction mechanism is thought to be surface-mediated, with apparent reaction orders of less than one for both cyclohexane and TBHP. researchgate.netrsc.orgrsc.org Kinetic studies suggest that cyclohexanol and cyclohexanone are formed in parallel at the beginning of the reaction, with cyclohexanol being further oxidized to cyclohexanone as the reaction progresses. researchgate.netrsc.orgrsc.org

Metal phthalocyanines encapsulated within the supercages of faujasite zeolites (MPC@FAU) have also been tested. digitellinc.com Among these, FeCl16PC@FAU was the most active for cyclohexane oxidation with TBHP. digitellinc.com The reactivity of these catalysts can be tuned by modifying the peripheral ligands on the phthalocyanine ring; using electron-withdrawing groups like chlorine or fluorine can increase the site time yield. digitellinc.com The catalytic activity of MPCs immobilized on mesoporous materials like MCM-41 and Y faujasite has also been demonstrated, with TBHP being a more effective oxidant than H2O2. mdpi.com

Nickel Catalysis in Selective Transformations

Nickel-based catalysts are versatile and have been employed in various transformations involving cyclohexanone and its precursors. While palladium is favored for the selective hydrogenation of phenol to cyclohexanone, nickel catalysts are generally used to hydrogenate phenol all the way to cyclohexanol. researchgate.netrsc.org However, some studies have reported the quantitative production of cyclohexanone using bifunctional nickel-containing catalysts. researchgate.net

Unsupported nickel-tungsten sulfide (B99878) catalysts have been shown to hydrogenate cyclohexanone with high selectivity towards cyclohexene (B86901) under atmospheric pressure. researchgate.net In the upgrading of lignin-derived bio-oils, where cyclohexanone is a common intermediate, nickel-molybdenum (B8610338) catalysts on alumina supports have been used for deoxygenation at elevated temperatures and pressures, yielding products like cyclohexane, cyclohexene, and benzene. researchgate.net

More recently, nickel oxide (NiO) powder has been used as a catalyst for the selective oxidation of cyclohexane to KA oil. mdpi.com Using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant at 70 °C, this system achieved approximately 85% cyclohexane conversion with 99% selectivity to KA oil, of which about 87% was cyclohexanone. mdpi.com Furthermore, a ceria-supported nickel(0) nanoparticle catalyst has been developed for the acceptorless dehydrogenative aromatization of cyclohexanone derivatives, showcasing the potential of nickel in more complex transformations. chemrxiv.org

Organocatalysis in Asymmetric Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. In the context of cyclohexanone, organocatalysts are primarily used to control the stereochemical outcome of reactions that form new carbon-carbon bonds at the α-position of the ketone.

The asymmetric aldol (B89426) reaction, which joins a ketone with an aldehyde, is a classic example. Proline and its derivatives are highly effective catalysts for this transformation. nih.govresearchgate.net The reaction proceeds through an enamine intermediate, formed between the cyclohexanone and the amine catalyst. This chiral enamine then reacts with the aldehyde, and the stereochemistry of the product is dictated by the chiral environment created by the catalyst. nih.gov

Significant research has focused on developing new and more efficient organocatalysts and reaction conditions. For instance, asymmetric aldol reactions of cyclohexanone have been successfully carried out in brine using bifunctional amine catalysts, achieving high yields and excellent diastereo- and enantioselectivities. researchgate.net Mechanochemical methods, such as high-speed ball-milling, have also been employed to perform these reactions under solvent-free conditions, often leading to faster reaction rates and cleaner product isolation. nih.gov

Beyond the aldol reaction, organocatalysis has been applied to other asymmetric transformations of cyclohexanone derivatives. This includes the functionalization of cyclohexanone-derived dienones through reactions like Michael additions, Friedel-Crafts alkylations, and Diels-Alder cycloadditions. x-mol.netnih.gov These methods provide access to a wide range of complex and biologically relevant molecules. x-mol.netnih.gov

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for transforming cyclohexanone and related structures. Enzymes, operating under mild conditions, exhibit high levels of selectivity, making them valuable tools in synthetic chemistry.

Cyclohexanone monooxygenase (CHMO) is a flavin-dependent enzyme that catalyzes the Baeyer-Villiger oxidation, a synthetically valuable reaction that converts ketones to esters or lactones. plos.orgacs.org In the case of cyclohexanone, CHMO facilitates an oxygen insertion and subsequent ring expansion to produce ε-caprolactone. nih.govharvard.edu This transformation is a key step in the microbial degradation of cyclic ketones and has been harnessed for various synthetic applications. asm.org

The catalytic cycle of CHMO is a complex process involving the four-electron reduction of molecular oxygen (O₂) at the expense of a two-electron oxidation of a nicotinamide (B372718) cofactor, typically NADPH. nih.govharvard.edu The enzyme-bound FAD is first reduced by NADPH, which then reacts with O₂ to form a reactive 4a-hydroperoxyflavin intermediate. nih.govharvard.edu This intermediate acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone substrate to form a tetrahedral intermediate, often referred to as a Criegee intermediate. researchgate.net A subsequent rearrangement, characteristic of the Baeyer-Villiger mechanism, leads to the formation of the seven-membered ε-caprolactone and 4a-hydroxyflavin. nih.gov

CHMO, particularly from Acinetobacter sp. NCIB 9871, is renowned for its broad substrate scope and excellent chemo-, regio-, and enantioselectivity. researchgate.netnih.gov It accepts a wide variety of cyclic ketones, including those with four, five, and six-membered rings, as well as various bicyclic ketones, converting them into valuable chiral lactones. researchgate.netresearchgate.net The enzyme's active site structure, particularly the presence of a conserved arginine residue, plays a crucial role in chaperoning the substrate and product during the catalytic cycle, ensuring high stereospecificity. acs.org

Table 1: Substrate Scope of Cyclohexanone Monooxygenase (CHMO) This table provides examples of substrates converted by CHMO and the resulting products, illustrating the enzyme's versatility.

Substrate KetoneProduct Lactone/EsterSelectivity/YieldReference(s)
Cyclohexanoneε-CaprolactoneHigh Yield nih.govharvard.edu
Cyclopentanone (B42830)δ-ValerolactoneHigh Conversion researchgate.net
Cyclobutanoneγ-ButyrolactoneHigh Yield, High Optical Purity researchgate.net
PhenylacetoneBenzyl acetate (B1210297)High Regioselectivity plos.org
ThianeThiane 1-oxideS-oxygenation activity nih.gov
3,3,5-TrimethylcyclohexanoneMixture of regio-isomersNormal and abnormal lactones researchgate.net

While many enzymatic reductions of ketones proceed via a direct hydride transfer, some transformations involving cyclohexanone employ radical-based mechanisms. These non-natural reaction pathways can be accessed by merging biocatalysis with other fields, such as photoredox catalysis, or by mimicking natural radical processes.

One bio-inspired approach for ketone reduction involves the disulfide radical anion (RSSR•−). researchgate.netresearchgate.net In nature, enzymes like ribonucleotide reductase use a similar mechanism involving cysteine residues to reduce ribonucleosides. researchgate.netresearchgate.net This process can be mimicked for the reduction of ketones like cyclohexanone to the corresponding alcohol, cyclohexanol. The proposed mechanism involves a photoinitiated radical chain reaction where the disulfide radical anion of cysteine, (CysSSCys)•−, acts as a one-electron reducing agent. researchgate.net This species reduces the ketone's carbonyl group to a ketyl radical anion, which is then protonated by water and subsequently abstracts a hydrogen atom from a cysteine thiol (CysSH) to yield the final alcohol product. researchgate.net

Furthermore, flavin-dependent 'ene'-reductases (EREDs), which are typically inactive toward carbonyls, can be engineered to reduce aromatic ketones through a radical-mediated pathway. nih.gov By combining an ERED with a photoredox catalyst, a non-natural reduction can be initiated. nih.govrsc.org In this system, a photocatalyst, upon excitation by visible light, reduces the ERED-bound ketone via a single electron transfer (SET) to form a ketyl radical. nih.gov This radical intermediate is then quenched by a hydrogen atom transfer (HAT) from the reduced flavin cofactor (FMN-hq) within the enzyme's active site, yielding the enantioenriched alcohol product. rsc.org This photoenzymatic strategy demonstrates how substrate binding within an enzyme's active site can lower the reduction potential of the ketone, enabling a radical-mediated reduction that is distinct from the native hydride transfer mechanism. nih.gov

Table 2: Radical-Mediated Enzymatic Reduction of Ketones This table outlines key features of radical enzyme mechanisms for ketone reduction.

SystemRadical IntermediateKey Mechanistic StepsProduct ExampleReference(s)
Cysteine/DisulfideDisulfide radical anion (RSSR•−), Ketyl radical1. Formation of (CysSSCys)•− 2. One-electron reduction of ketone 3. Protonation and H-atom abstractionCyclohexanol researchgate.netresearchgate.net
Photoenzymatic ('Ene'-Reductase + Photocatalyst)Ketyl radical1. Photoexcitation of catalyst 2. Single Electron Transfer (SET) to enzyme-bound ketone 3. Hydrogen Atom Transfer (HAT) from flavin cofactorAromatic Alcohols nih.govrsc.org

Photocatalysis in Cyclohexanone Synthesis and Transformation

Photocatalysis utilizes light to activate a catalyst, typically a semiconductor material, to drive chemical reactions. This approach has been effectively applied to both the synthesis of cyclohexanone from precursors and its subsequent transformation into other valuable chemicals.

Titanium dioxide (TiO₂), particularly in its anatase form, is a widely used photocatalyst for oxidation reactions due to its efficiency, stability, and low cost. scispace.comutwente.nl It is effective in the selective oxidation of cyclohexanol to cyclohexanone. scispace.comutwente.nl The mechanism involves the absorption of UV light by TiO₂, which promotes an electron from the valence band to the conduction band, creating an electron-hole pair. scispace.com The photogenerated holes are powerful oxidizing agents that can initiate the oxidation of adsorbed cyclohexanol molecules, leading to the formation of cyclohexanone with high selectivity (>85%). scispace.com

TiO₂ photocatalysis is also employed in the oxidation of cyclohexane. Studies using isotopically labeled oxygen (¹⁸O₂) have provided evidence for a Mars-van Krevelen type mechanism. acs.orgacs.org In this mechanism, the oxygen incorporated into the cyclohexanone product originates from the lattice oxygen of the TiO₂ catalyst surface (in the form of Ti-OH sites), rather than from dissolved molecular oxygen. acs.orgacs.org The catalytic cycle is completed when the surface sites are re-oxidized by O₂. acs.org While this process can be highly selective, a significant challenge is catalyst deactivation, which occurs when the cyclohexanone product strongly adsorbs to the catalyst surface and undergoes further oxidation to form deactivating carboxylate and carbonate species. acs.orgpsu.edu The desorption of cyclohexanone from the TiO₂ surface is a critical step for maintaining catalytic activity. psu.edu

Table 3: TiO₂-Photocatalyzed Oxidation of Cyclohexane and Cyclohexanol This table summarizes findings from studies on the photocatalytic oxidation of cyclohexanol and cyclohexane using TiO₂.

SubstratePrimary ProductKey Mechanistic InsightCatalyst DeactivationReference(s)
CyclohexanolCyclohexanoneHigh selectivity (>85%) via electron-hole pair formationLess significant compared to cyclohexane oxidation scispace.comutwente.nl
CyclohexaneCyclohexanoneMars-van Krevelen mechanism; oxygen from catalyst latticeCaused by strongly adsorbed carboxylates and carbonates from over-oxidation of cyclohexanone acs.orgacs.orgpsu.edu

Photoredox catalysis has emerged as a powerful strategy for constructing complex molecules under mild conditions. scielo.br In the context of cyclohexanone chemistry, it enables innovative convergent syntheses, where the cyclohexanone ring is assembled from multiple, simpler starting materials. nih.govnih.gov

A notable example is the tandem carbene and photoredox-catalyzed process for the synthesis of substituted cyclohexanones. nih.govacs.org This method achieves a formal [5+1] cycloaddition to build the six-membered ring. nih.govnih.gov The reaction involves two distinct photoredox cycles operating in one pot. nih.gov In the first cycle, a linear ketone is generated through a light-driven, carbene-catalyzed intermolecular radical-radical coupling. nih.gov In the second photoredox cycle, a single-electron oxidation of the corresponding enol or enolate of this linear ketone intermediate generates a radical that undergoes intramolecular cyclization to form the α,β-disubstituted cyclohexanone product. nih.gov This dual catalytic approach allows for the mild and efficient construction of two contiguous C-C bonds, providing rapid access to complex and highly functionalized cyclohexanone scaffolds without the need for harsh reagents or expensive metal catalysts. nih.govnih.govacs.org This strategy highlights the power of merging photoredox catalysis with other catalytic modes to unlock novel and convergent synthetic pathways. princeton.edusioc-journal.cn

Table 4: Convergent Synthesis of Substituted Cyclohexanones This table illustrates the components and outcome of the tandem photoredox catalysis approach.

Catalytic SystemReaction TypeKey IntermediatesOutcomeReference(s)
Tandem Carbene and Photoredox CatalysisFormal [5+1] CycloadditionLinear ketone, Enol/Enolate radicalConvergent synthesis of complex α,β-disubstituted cyclohexanones nih.govnih.govacs.org
Dual Photoredox and Cobalt CatalysisDehydrogenationNot specified for cyclohexanone synthesisSynthesis of anilines from cyclohexanone-condensed amines princeton.edu

Future Research Directions and Perspectives in Cyclohexanone Chemistry

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is a major driver for innovation in cyclohexanone (B45756) production. Future research is increasingly focused on developing environmentally benign synthetic pathways that minimize waste and utilize renewable feedstocks. A significant area of exploration is the conversion of biomass into cyclohexanone. Lignin (B12514952), a complex polymer abundant in plant biomass, is a promising renewable source for aromatic compounds that can be converted to cyclohexanone. The catalytic reductive depolymerization of lignin is an emerging and effective method for its valorization to obtain phenolic monomers, which can then be hydrogenated to produce cyclohexanone. nih.gov Research in this area aims to develop efficient catalysts for the selective hydrodeoxygenation of lignin-derived phenolic compounds to cyclohexanone. researchgate.net

Another green approach gaining traction is the use of less hazardous oxidants and catalytic systems. For instance, the selective oxidation of cyclohexanol (B46403) to cyclohexanone using hydrogen peroxide as a clean oxidant is a key area of research. semanticscholar.org To mitigate the safety risks associated with the storage and transport of hydrogen peroxide, the development of catalytic oxidation systems employing persulfates as the oxidant is being explored. academax.com Furthermore, the direct synthesis of cyclohexanone from cyclohexane (B81311) using molecular oxygen is a highly sought-after industrial process, with ongoing research into novel catalysts, including biomimetic systems and photocatalysts, to improve selectivity and efficiency under milder conditions. researchgate.net The use of biomass-derived feedstocks for producing energy-dense sustainable aviation fuels through processes involving cyclohexanone is also a promising research direction. aston.ac.uk

The principles of green chemistry are being applied to biomass valorization through the development of green routes, catalysts, and solvents. nih.gov This includes the aerobic oxidation of biomass transformations into valuable chemical products via green catalytic processes, which offer low reaction temperatures and high productivity rates. mdpi.com

Exploration of Novel and Highly Selective Catalytic Systems

The development of advanced catalytic systems is paramount for achieving high selectivity and efficiency in cyclohexanone synthesis. A significant focus is on the selective hydrogenation of phenol (B47542) to cyclohexanone, a more atom-economical route compared to the traditional oxidation of cyclohexane. osti.gov Palladium-based catalysts are widely recognized for their excellent performance in this reaction. researchgate.net

Future research is directed towards designing catalysts with enhanced stability and selectivity. This includes the development of core-shell structure catalysts, such as Pd@Al-mSiO₂, which have demonstrated high selectivity for cyclohexanone with complete phenol conversion. acs.org The synergistic effect between the metal nanoparticles and the support material is a key area of investigation. For instance, Pd-loaded N-doped carbon catalysts derived from chitosan (B1678972) have shown high catalytic performance due to the interplay between Pd particles, N-functional groups, and Lewis acid sites on the support. nih.gov

The table below summarizes the performance of various catalytic systems in the selective hydrogenation of phenol to cyclohexanone, highlighting the ongoing efforts to optimize reaction conditions and catalyst design for improved performance.

CatalystSupport/Co-catalystTemperature (°C)Pressure (MPa)Time (h)Phenol Conversion (%)Cyclohexanone Selectivity (%)Reference
PdAl-mSiO₂1001110098.5 acs.org
PdMIL-100(Cr/Ce)1000.1110098.9 acs.org
PdN-doped carbon1001510099.1 nih.gov
PdHydroxyapatite (HAP)25Ambient-100100 researchgate.net
Pd/CHeteropoly acid801310093.6 osti.gov

In the realm of cyclohexanol oxidation to cyclohexanone, research is focused on non-precious metal catalysts and green oxidants. Co/In bimetallic doped porous carbon catalysts have been shown to effectively activate persulfate for the selective oxidation of cyclohexanol, achieving high conversion and selectivity. academax.com

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry is becoming an indispensable tool in the rational design of catalysts and the prediction of reaction outcomes in cyclohexanone chemistry. Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms at the molecular level, providing insights that can guide the development of more efficient catalytic systems. researchgate.netresearchgate.net For instance, DFT studies can help in understanding the role of different active sites on a catalyst and the energetics of various reaction pathways. nih.gov

Expanding Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral cyclohexanone derivatives is of great importance due to their prevalence in bioactive molecules and their use as versatile building blocks in organic synthesis. Future research in this area is focused on the development of novel and efficient asymmetric methodologies.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized cyclohexanone derivatives. researchgate.netchemrxiv.org For example, cinchona alkaloid-catalyzed enantioselective methods have been developed for the synthesis of densely functionalized cyclohexanone derivatives with all-carbon quaternary stereocenters. Another promising strategy is biocatalytic desymmetrization. researchgate.net Flavin-dependent ene-reductases have been used for the desymmetrization of cyclohexanones, providing access to a wide array of chiral cyclohexenones bearing quaternary stereocenters with excellent yields and enantioselectivities. x-mol.netacs.orgnih.gov This enzymatic approach offers a sustainable and highly selective alternative to traditional chemical methods. nih.gov

The table below presents a comparison of different asymmetric methods for the synthesis of chiral cyclohexanone derivatives, showcasing the high levels of enantioselectivity that can be achieved.

MethodCatalyst/EnzymeSubstrateProductEnantiomeric Excess (ee %)Reference
Biocatalytic DesymmetrizationEne-reductase (YqjM)4,4-disubstituted 2,5-cyclohexadienone4,4-disubstituted 2-cyclohexenone>99 acs.orgnih.gov
OrganocatalysisDiarylprolinol silyl (B83357) ether(E)-3-cyclopentylacrylaldehyde(R)-3-cyclopentyl-3-(1H-pyrazol-1-yl)propanalHigh nih.gov
OrganocatalysisCinchona alkaloidDicarbonyl compound and enoneSubstituted cyclohexanoneHigh researchgate.net

New Applications as Building Blocks for Architecturally Complex Molecules

Cyclohexanone and its derivatives are valuable building blocks for the synthesis of a wide range of architecturally complex molecules, including natural products and pharmaceuticals. nih.govacs.org Future research will continue to explore new ways to utilize the cyclohexanone scaffold to construct intricate molecular architectures.

One area of significant interest is the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single carbon atom. nih.gov These structures are found in many biologically active natural products and present unique synthetic challenges. uc.pt Cyclohexanone derivatives are often used as starting materials for the construction of spirocyclic frameworks through various synthetic strategies, including metal-catalyzed spirocyclization and cycloaddition reactions. rsc.org

Furthermore, cyclohexanone serves as a key intermediate in the total synthesis of numerous natural products. elsevierpure.comnih.govacs.org The functional group handles and stereochemical information that can be readily installed on the cyclohexanone ring make it a versatile platform for the elaboration of complex molecular structures. The development of new synthetic methodologies that expand the utility of cyclohexanone as a building block will continue to be a major focus of research in organic synthesis.

Q & A

Q. What are the optimal conditions for synthesizing cyclohexanone via cyclohexanol oxidation, and how is yield calculated?

Methodological Answer: Cyclohexanone is synthesized by oxidizing cyclohexanol using sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄). Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of cyclohexanol to Na₂Cr₂O₇.
  • Temperature : Maintain 30–40°C to avoid over-oxidation to adipic acid.
  • Workup : Neutralize excess acid with sodium bicarbonate, followed by liquid-liquid extraction (e.g., dichloromethane).
  • Yield Calculation : Compare theoretical yield (based on limiting reagent) to isolated mass, factoring in purity (assessed via GC or NMR).
    References :

Q. How can cyclohexanone purity be validated after synthesis, and what techniques mitigate common impurities?

Methodological Answer:

  • Analytical Techniques : Gas chromatography (GC) with flame ionization detection (FID) or NMR (¹H/¹³C) to identify residual cyclohexanol or oxidation byproducts.
  • Purification : Fractional distillation (bp 155–156°C) or recrystallization in ethanol-water mixtures.
  • Common Impurities : Cyclohexanol (retention time ~5.2 min on GC) and 2-cyclohexen-1-one (UV-active at 245 nm).
    References :

Q. What safety protocols are critical when handling cyclohexanone in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions to limit exposure (OSHA PEL: 50 ppm).
  • PPE : Butyl or polyvinyl alcohol gloves; Tychem® BR suits for splash protection.
  • Hazard Mitigation : Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive peroxides. Monitor airborne concentrations with PID detectors.
    References :

Advanced Research Questions

Q. How do solvent effects influence cyclohexanone’s reactivity in catalytic processes?

Q. How can conflicting data on cyclohexanone’s thermodynamic properties be resolved?

Methodological Answer: Contradictions in enthalpy of vaporization (ΔHvap) or heat capacity (Cp) often arise from measurement techniques. For example:

  • Gas-phase thermochemistry : Use NIST-recommended calorimetry (accuracy ±2 kJ/mol).
  • Liquid-phase data : Cross-validate with computational methods (e.g., COSMO-RS) to account for intermolecular interactions.
  • Reference Standards : Compare against NIST Standard Reference Data Program datasets.
    References :

Q. What mechanistic insights explain cyclohexanone’s role in nanocatalyst-mediated reactions?

Methodological Answer: In the conversion of cyclohexanone to caprolactam, TiO₂ or ZnO nanocatalysts enhance oxime formation via Lewis acid sites. Key steps:

  • Cyclohexanone Oxime Synthesis : NH₂OH·HCl reacts with cyclohexanone under reflux (80°C, pH 5–6).
  • Beckmann Rearrangement : Catalyzed by H₂SO₄ or zeolites (Si/Al ratio >200) at 120°C.
    Characterize intermediates via FTIR (C=N stretch at 1640 cm⁻¹) and XRD for catalyst stability.
    References :

Q. How do structural modifications (e.g., fluorination) alter cyclohexanone’s bioactivity or stability?

Methodological Answer:

  • Fluorinated Derivatives : 2-Fluoro-cyclohexanone exhibits increased electrophilicity (Taft σ* = 3.1) for SNAr reactions.
  • Stability : Fluorination reduces peroxide formation but increases volatility (adjust storage to −20°C under N₂).
  • Analytical Challenges : Use ¹⁹F NMR (δ −120 to −130 ppm) to track substitutions.
    References :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.